5-ethyl-6-pyridin-2-yl-6H-benzimidazolo[1,2-c]quinazoline
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Overview
Description
5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is a complex heterocyclic compound that belongs to the benzimidazole and quinazoline family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzimidazole with 2-chloropyridine under reflux conditions in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various benzimidazole derivatives .
Scientific Research Applications
5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Quinazoline: Shares the quinazoline core but lacks the benzimidazole moiety.
Pyrimido[1,2-a]benzimidazoles: Similar in structure but with different substituents and biological activities.
Uniqueness
5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is unique due to its combination of the benzimidazole and quinazoline moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to its simpler counterparts .
Properties
Molecular Formula |
C21H18N4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-ethyl-6-pyridin-2-yl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C21H18N4/c1-2-24-18-12-5-3-9-15(18)20-23-16-10-4-6-13-19(16)25(20)21(24)17-11-7-8-14-22-17/h3-14,21H,2H2,1H3 |
InChI Key |
NKECKSNFNCEJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CC=N5 |
Origin of Product |
United States |
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